- Manganese-Catalyzed Electrochemical Deconstructive Chlorination of Cycloalkanols via Alkoxy Radicals, Organic Letters, 2019, 21(22), 9241-9246
Cas no 939-52-6 (4-chloro-1-phenylbutan-1-one)
4-chloro-1-phenylbutan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanone,4-chloro-1-phenyl-
- 4-Chloro-1-oxo-1-phenylbutane
- 4’-CHLOROBUTYROPHENONE
- 4-chloro-1-phenylbutan-1-one
- GAMMA-CHLOROBUTYROPHENONE
- 1-Benzoyl-3-chloropropane
- 3-Benzoylpropyl chloride
- 3-Chloropropyl phenyl ketone
- 4-Chloro-1-phenyl-1-butanone
- NSC 76579
- 4-Chloro-1-phenyl-1-butanone (ACI)
- Butyrophenone, 4-chloro- (6CI, 7CI, 8CI)
- 4-Chlorobutyrophenone
- γ-Chlorobutyrophenone
- 1-phenyl-4-chloro-butan-1-one
- 4chloro-1-phenylbutan-1-one
- AS-57605
- MFCD00001005
- omega-Chlorobutyrophenone
- 4-chlorobutyro-phenone
- 1-phenyl-4-chlorobutan-1-one
- AKOS000120406
- SY274770
- 4-chlorobutyrylbenzene
- 1-chloro-4-phenylbutan-4-one
- 1-Butanone, 4-chloro-1-phenyl-
- DTXSID10917236
- SCHEMBL318784
- Q63393283
- NSC-76579
- EN300-20277
- NSC76579
- 4-chloro-1-phenylbutan-1one
- Z104477558
- 939-52-6
- 4-Chloro-1-phenyl-1-butanone #
- .gamma.-Chlorobutyrophenone
- 4-Chlorobutyrophenone, technical grade
- .omega.-Chlorobutyrophenone
- E75834
- Chlorpropylphenylketon
- W-109620
- QR9PK9JWG3
-
- MDL: MFCD00001005
- Inchi: 1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
- InChI Key: GHEFQKHLHFXSBR-UHFFFAOYSA-N
- SMILES: O=C(CCCCl)C1C=CC=CC=1
- BRN: 878974
Computed Properties
- Exact Mass: 182.05000
- Monoisotopic Mass: 182.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.137 g/mL at 25 °C(lit.)
- Melting Point: 19-20 °C (lit.)
- Boiling Point: 130-133 °C4 mm Hg
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.544(lit.)
- Solubility: Very slightly soluble (0.37 g/l) (25 º C),
- PSA: 17.07000
- LogP: 2.88830
- Solubility: Not determined
4-chloro-1-phenylbutan-1-one Security Information
- Hazardous Material transportation number:UN 2927 6.1/PG 1
- WGK Germany:3
- Safety Instruction: S23-S24/25
-
Hazardous Material Identification:
4-chloro-1-phenylbutan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4-chloro-1-phenylbutan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203613-1g |
4-chloro-1-oxo-1-phenylbutane |
939-52-6 | >95% | 1g |
£249.00 | 2022-03-01 | |
| Fluorochem | 203613-2g |
4-chloro-1-oxo-1-phenylbutane |
939-52-6 | >95% | 2g |
£424.00 | 2022-03-01 | |
| Fluorochem | 203613-5g |
4-chloro-1-oxo-1-phenylbutane |
939-52-6 | >95% | 5g |
£730.00 | 2022-03-01 | |
| TRC | C384988-10mg |
4-Chlorobutyrophenone |
939-52-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384988-50mg |
4-Chlorobutyrophenone |
939-52-6 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C384988-100mg |
4-Chlorobutyrophenone |
939-52-6 | 100mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C838684-5g |
4-Chloro-1-oxo-1-phenylbutane |
939-52-6 | 95% | 5g |
252.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 363448-5G |
4-chloro-1-phenylbutan-1-one |
939-52-6 | technical grade | 5G |
¥189.7 | 2022-02-24 | |
| Apollo Scientific | OR59430-5g |
4-Chlorobutyrophenone |
939-52-6 | 98% | 5g |
£22.00 | 2025-03-21 | |
| Apollo Scientific | OR59430-25g |
4-Chlorobutyrophenone |
939-52-6 | 98% | 25g |
£107.00 | 2025-02-20 |
4-chloro-1-phenylbutan-1-one Production Method
Production Method 1
Production Method 2
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119
Production Method 3
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
- Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization, Chemical Papers, 2010, 64(4), 499-503
Production Method 5
- Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols, Organic Letters, 2016, 18(4), 684-687
Production Method 6
Production Method 7
- Bronsted acid-catalysed aerobic photo-oxygenation of benzylic C-H bonds, Green Chemistry, 2023, 25(3), 940-945
Production Method 8
- Ethyl mandelate as a convenient new benzoyl anion equivalent, Synlett, 1997, (3), 293-294
Production Method 9
1.2 Reagents: Sodium thiosulfate Solvents: Water
- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism, Journal of Organic Chemistry, 2014, 79(13), 6094-6104
Production Method 10
- Manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols via alkoxy radicals, ChemRxiv, 2019, 1, 1-6
Production Method 11
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
- Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides, Organic Letters, 2012, 14(9), 2414-2417
Production Method 12
- Atom-efficient cross-coupling reactions of triarylbismuths with acyl chlorides under Pd(0) catalysis, Tetrahedron, 2007, 63(52), 12917-12926
Production Method 13
- Manganese-catalyzed ring-opening chlorination of cyclobutanols: regiospecific synthesis of γ-chloroketones, Organic Chemistry Frontiers, 2016, 3(11), 1467-1471
Production Method 14
1.2 Reagents: Water ; cooled
- Polymethylene Derivatives of Nucleic Bases with ω-Functional Groups: V. Pyrimidine- and Purine-Containing γ-Butyrophenones, Russian Journal of Bioorganic Chemistry, 2005, 31(6), 549-555
Production Method 15
- Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4141-4145
Production Method 16
- Addition and substitution reactions of nitrile-stabilized carbanions, Organic Reactions (Hoboken, 1984, 31,
Production Method 17
Production Method 18
Production Method 19
- Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols, Organic Chemistry Frontiers, 2016, 3(2), 227-232
Production Method 20
- Selective oxidation of benzylic substrates to their corresponding carbonyl compounds with 3,6-bis(triphenylphosphonio)cyclohexene peroxodisulfate, Synthetic Communications, 2003, 33(8), 1325-1332
4-chloro-1-phenylbutan-1-one Raw materials
- (4-chloro-1,1-dimethoxybutyl)benzene
- 4-chloro-N-methoxy-N-methylbutanamide
- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)
- 1-phenylcyclobutan-1-ol
- 1-Chloro-4-phenylbutane
- Benzenemethanol, a-(3-chloropropyl)-
- Benzene, (1,4-dichlorobutyl)-
- Triphenylbismuth
- Benzeneacetic acid, α-(3-chloropropyl)-α-hydroxy-, ethyl ester
- 4-chlorobutanoyl chloride
4-chloro-1-phenylbutan-1-one Preparation Products
4-chloro-1-phenylbutan-1-one Suppliers
4-chloro-1-phenylbutan-1-one Related Literature
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-chloro-1-phenylbutan-1-one
4-Chloro-1-phenylbutan-1-one (CAS 939-52-6): Properties, Applications, and Market Insights
4-Chloro-1-phenylbutan-1-one (CAS 939-52-6) is an organic compound belonging to the class of aromatic ketones. This chlorinated phenylbutanone derivative has gained significant attention in pharmaceutical and chemical research due to its versatile applications. With the molecular formula C10H11ClO, this compound serves as a valuable intermediate in organic synthesis.
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From a chemical perspective, 4-chloro-1-phenylbutan-1-one properties include a molecular weight of 182.65 g/mol and characteristic absorption in the UV spectrum. The presence of both the phenyl group and chloro substitution at the 4-position creates interesting electronic effects that influence its reactivity. These features make it a subject of study in "organic synthesis methodologies" and "ketone functional group reactions."
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